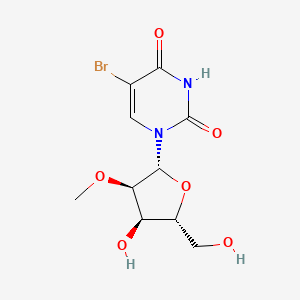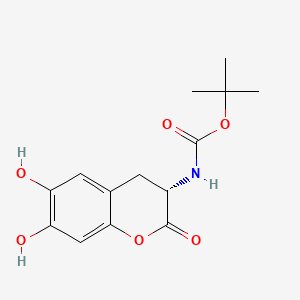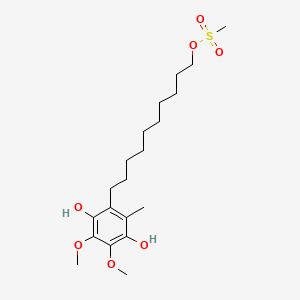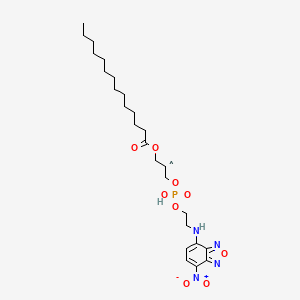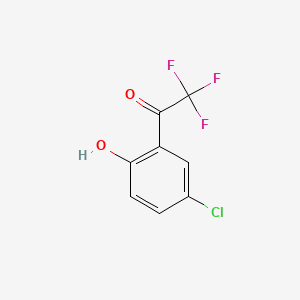
1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(5-Chloro-2-hydroxyphenyl)ethanone” is a chemical compound with the molecular formula C8H7ClO2 and a molecular weight of 170.593 . It’s also known by other names such as “Acetophenone, 5’-chloro-2’-hydroxy-”, “2-Acetyl-4-chlorophenol”, “5’-Chloro-2’-hydroxyacetophenone”, “2’-Hydroxy-5’-chloroacetophenone”, and "5-Chloro-2-hydroxyacetophenone" .
Molecular Structure Analysis
The molecular structure of “1-(5-Chloro-2-hydroxyphenyl)ethanone” can be viewed using Java or Javascript . The structure of a related compound, “1-(5-chloro-2-hydroxyphenyl)- N - (1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide”, was unambiguously assigned by means of X-ray diffraction analysis data .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
One of the known applications of derivatives of this compound is their antioxidant activity . For instance, certain derivatives have been tested and found to have antioxidant activity 1.5 times higher than that of ascorbic acid, which is a well-known antioxidant .
Synthesis of Derivatives
The compound serves as a precursor in the synthesis of various derivatives. These derivatives can then be used for further research and potential applications in medicinal chemistry .
Safety and Hazards
Wirkmechanismus
Target of Action
The compound has been associated with antioxidant activity , suggesting it may interact with reactive oxygen species (ROS) or enzymes involved in oxidative stress.
Mode of Action
Given its antioxidant activity , it’s plausible that the compound may neutralize ROS, thereby preventing cellular damage
Result of Action
The primary known result of 1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone’s action is its antioxidant activity . This suggests that the compound may protect cells from damage caused by ROS.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEZOWUWNOVSDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)
